
Formaldehyde;4-(2,4,4-trimethylpentan-2-yl)phenol
Overview
Description
Formaldehyde;4-(2,4,4-trimethylpentan-2-yl)phenol is a chemical compound with the molecular formula (C14H22O.CH2O)x . It is commonly known as p-tert-Octylphenol formaldehyde polymer. This compound is a polymer formed by the reaction of formaldehyde with 4-(1,1,3,3-tetramethylbutyl)phenol. It is widely used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of formaldehyde, polymer with 4-(1,1,3,3-tetramethylbutyl)phenol involves the polymerization of formaldehyde with 4-(1,1,3,3-tetramethylbutyl)phenol. The reaction typically occurs under acidic or basic conditions, which catalyze the polymerization process. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired polymer structure and molecular weight .
Industrial Production Methods
In industrial settings, the production of this polymer is carried out in large-scale reactors. The process involves the continuous addition of formaldehyde and 4-(1,1,3,3-tetramethylbutyl)phenol to the reactor, along with the catalyst. The reaction mixture is then heated to the required temperature, and the polymerization is allowed to proceed until the desired polymer is formed. The polymer is then purified and processed into the final product .
Chemical Reactions Analysis
Types of Reactions
Formaldehyde;4-(2,4,4-trimethylpentan-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the polymer’s structure and properties.
Substitution: The polymer can undergo substitution reactions where specific functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Various reagents, depending on the desired substitution, are used under appropriate conditions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the polymer, and substituted polymers with different functional groups .
Scientific Research Applications
Scientific Research Applications
1. Chemistry
- Precursor for Polymer Synthesis : This compound serves as a precursor in the synthesis of complex polymers and materials. Its unique structure allows for the development of specialized polymers with tailored properties.
2. Biology
- Biological Assays : The polymer is utilized in various biological assays due to its stability and reactivity. It can interact with biological molecules, altering their structure and function, which is crucial for experimental designs.
3. Medicine
- Drug Delivery Systems : It finds applications in drug delivery systems where controlled release of therapeutic agents is essential. The polymer's properties allow it to encapsulate drugs effectively.
- Medical Devices : The compound is also used in the manufacture of medical devices, contributing to their biocompatibility and functionality.
Industrial Applications
1. Adhesives and Coatings
- Phenolic Resins : A significant application of 4-tert-octylphenol is in the production of phenolic resins. These resins are widely used in adhesives and coatings due to their excellent thermal stability and mechanical strength .
- Rubber Processing : The compound plays a role in rubber processing, particularly in tire manufacturing, where its properties enhance durability and performance .
2. Surfactants
- Emulsifiers and Detergents : As a surfactant, 4-tert-octylphenol is used in detergents and industrial cleaners. Its ability to reduce surface tension makes it effective for emulsifying oils and other substances .
- Agricultural Chemicals : It serves as an intermediate in the production of agrochemicals, including herbicides that benefit from its surfactant properties .
Environmental Considerations
Despite its widespread use, 4-tert-octylphenol has raised environmental concerns due to its persistence and potential toxicity. Studies indicate that it can accumulate in aquatic environments and may disrupt endocrine systems in wildlife . Regulatory agencies have imposed restrictions on its use due to these concerns.
Case Studies
- Phenolic Resin Production : A study highlighted the efficiency of using 4-tert-octylphenol in producing phenolic resins for automotive applications. The resins demonstrated superior heat resistance compared to traditional formulations .
- Drug Delivery Systems : Research on drug encapsulation revealed that polymers derived from formaldehyde; 4-(2,4,4-trimethylpentan-2-yl)phenol improved the release profile of anticancer drugs compared to conventional carriers, enhancing therapeutic efficacy while reducing side effects.
Mechanism of Action
The mechanism by which formaldehyde, polymer with 4-(1,1,3,3-tetramethylbutyl)phenol exerts its effects involves interactions with specific molecular targets and pathways. The polymer can interact with various biological molecules, altering their structure and function. These interactions can lead to changes in cellular processes and pathways, resulting in the desired effects .
Comparison with Similar Compounds
Similar Compounds
Phenol-formaldehyde resin: A similar polymer formed by the reaction of phenol with formaldehyde.
Tyloxapol: A polymer formed by the reaction of 4-(1,1,3,3-tetramethylbutyl)phenol with formaldehyde and oxirane.
Uniqueness
Formaldehyde;4-(2,4,4-trimethylpentan-2-yl)phenol is unique due to the presence of the 4-(1,1,3,3-tetramethylbutyl)phenol moiety, which imparts specific chemical and physical properties to the polymer. This makes it suitable for applications where other similar polymers may not be effective .
Biological Activity
Formaldehyde; 4-(2,4,4-trimethylpentan-2-yl)phenol, also known as 2-(2,4,4-trimethylpentan-2-yl)phenol, is a chemical compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
- Chemical Formula : C15H24O2
- Molecular Weight : 236.36 g/mol
- CAS Number : 37604-36-7
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that it exhibits inhibitory effects on specific enzymes, particularly malate dehydrogenases (MDH1 and MDH2). The structure-activity relationship (SAR) studies have shown that modifications to the phenolic ring and alkyl side chains significantly influence its inhibitory potency.
Enzyme Inhibition
In a study evaluating the inhibition of MDH enzymes, several derivatives of the compound were synthesized and tested. The results indicated that certain modifications enhanced the inhibitory activity:
- Compound 5a : Exhibited moderate MDH1 inhibition (IC50 = 6.18 μM) and stronger MDH2 inhibition (IC50 = 1.5 μM).
- Compound 5d : Showed improved dual inhibition against both MDH1 and MDH2 with IC50 values of 0.94 μM and 1.24 μM respectively .
Case Studies
Several studies have explored the biological implications of this compound:
- MDH Inhibition :
- Toxicological Assessments :
- Polymerization Behavior :
Summary of Research Findings
The following table summarizes key findings from various studies on the biological activity of Formaldehyde; 4-(2,4,4-trimethylpentan-2-yl)phenol:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing derivatives of 4-(2,4,4-trimethylpentan-2-yl)phenol in organic chemistry?
- Methodology : Utilize nucleophilic aromatic substitution (SNAr) reactions under basic conditions. For example, reacting 4-(2,4,4-trimethylpentan-2-yl)phenol with electron-deficient aromatic systems (e.g., diketopyrrolopyrrole derivatives) in the presence of Cs₂CO₃ as a base can yield disubstituted products (63% yield reported) . Optimize solvent polarity (e.g., DMF or THF) and reaction time to minimize side products.
Q. How can researchers confirm the structural integrity of formaldehyde-phenol copolymers incorporating 4-(2,4,4-trimethylpentan-2-yl)phenol?
- Methodology : Combine spectroscopic and chromatographic techniques:
- NMR : Analyze proton and carbon shifts to verify phenolic group integration and formaldehyde crosslinking .
- Mass Spectrometry (MS) : Use high-resolution MS (e.g., ESI-TOF) to confirm molecular weight and fragmentation patterns .
- Gel Permeation Chromatography (GPC) : Determine molecular weight distribution and polydispersity indices .
Q. What safety protocols are critical when handling formaldehyde and alkylphenol derivatives in laboratory settings?
- Methodology :
- Ventilation : Use fume hoods to mitigate formaldehyde vapor exposure (TLV: 0.3 ppm) .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
- Waste Disposal : Neutralize formaldehyde residues with ammonium bicarbonate before disposal .
Advanced Research Questions
Q. How can reaction conditions be optimized to control the molecular weight of formaldehyde-alkylphenol copolymers?
- Methodology :
- Stoichiometric Control : Adjust the formaldehyde-to-phenol molar ratio (e.g., 1.5:1 to 2:1) to balance crosslinking and linear chain growth .
- Catalytic Systems : Test acidic (e.g., HCl) or basic (e.g., NaOH) catalysts to modulate polymerization rates.
- Temperature Gradients : Perform stepwise heating (e.g., 60°C for initiation, 80°C for propagation) to avoid premature gelation .
Q. How should researchers address discrepancies in reported bioactivities (e.g., antioxidative vs. inactive) of 4-(2,4,4-trimethylpentan-2-yl)phenol isolates?
- Methodology :
- Purity Assessment : Validate compound purity (>95%) via HPLC with UV detection (λ = 280 nm for phenolic groups) .
- Assay Standardization : Replicate bioactivity tests (e.g., DPPH radical scavenging) under controlled conditions (pH, temperature, solvent) .
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., methylated or halogenated derivatives) to isolate functional group contributions .
Q. What advanced techniques characterize the thermal degradation pathways of phenol-formaldehyde resins containing branched alkylphenols?
- Methodology :
- Thermogravimetric Analysis (TGA) : Monitor mass loss profiles under nitrogen/air to identify decomposition stages (e.g., formaldehyde release at 200–300°C) .
- Gas Chromatography-Mass Spectrometry (GC-MS) : Analyze volatile degradation products (e.g., CO, methane) to map degradation mechanisms .
- Dynamic Mechanical Analysis (DMA) : Measure resin viscoelasticity changes under thermal stress to correlate structural stability with crosslink density .
Q. Data Contradiction Analysis
Q. How to resolve conflicting crystallographic data for formaldehyde-alkylphenol adducts?
- Methodology :
- SHELX Refinement : Use SHELXL for high-resolution crystallographic refinement, ensuring proper treatment of twinning and disorder .
- Cross-Validation : Compare results with alternative software (e.g., Olex2 or Phenix) to identify systematic errors .
- Supplementary Spectroscopy : Validate crystal structures with solid-state NMR or FTIR to confirm hydrogen-bonding networks .
Properties
IUPAC Name |
formaldehyde;4-(2,4,4-trimethylpentan-2-yl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O.CH2O/c1-13(2,3)10-14(4,5)11-6-8-12(15)9-7-11;1-2/h6-9,15H,10H2,1-5H3;1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBRIXADXGMHVMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)O.C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
26678-93-3 | |
Record name | Formaldehyde, polymer with 4-(1,1,3,3-tetramethylbutyl)phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26678-93-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID10924925 | |
Record name | Formaldehyde--4-(2,4,4-trimethylpentan-2-yl)phenol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10924925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid; Pellets or Large Crystals | |
Record name | Formaldehyde, polymer with 4-(1,1,3,3-tetramethylbutyl)phenol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
26678-93-3, 124765-80-6 | |
Record name | Formaldehyde, polymer with 4-(1,1,3,3-tetramethylbutyl)phenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026678933 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Formaldehyde, polymer with 4-(1,1,3,3-tetramethylbutyl)phenol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Formaldehyde--4-(2,4,4-trimethylpentan-2-yl)phenol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10924925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Formaldehyde, polymer with 4-(1,1,3,3-tetramethylbutyl)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.684 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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